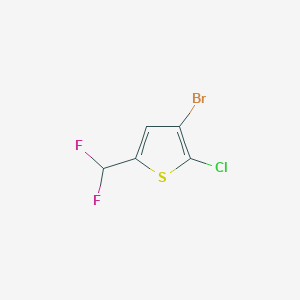
3-Bromo-2-chloro-5-(difluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene typically involves halogenation reactionsThe reaction conditions often include the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with strict control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(difluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Grignard Reagents: These are used for nucleophilic substitution reactions to introduce various functional groups.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Bromo-2-chloro-5-(difluoromethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene involves its interaction with various molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-(difluoromethyl)pyridine
- 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
- 1-Bromo-3-chloro-5-fluorobenzene
Uniqueness
3-Bromo-2-chloro-5-(difluoromethyl)thiophene is unique due to the presence of the thiophene ring, which imparts distinct aromatic properties and reactivity compared to its pyridine and benzene analogs. This uniqueness makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C5H2BrClF2S |
|---|---|
Molecular Weight |
247.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H |
InChI Key |
CQYCPANNUWICFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















